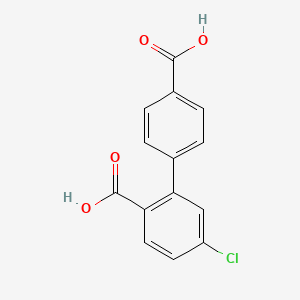

2-(4-Carboxyphenyl)-4-chlorobenzoic acid

Description

Properties

IUPAC Name |

2-(4-carboxyphenyl)-4-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO4/c15-10-5-6-11(14(18)19)12(7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTRJEGROJSVLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70689927 | |

| Record name | 5-Chloro[1,1'-biphenyl]-2,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70689927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262006-60-9 | |

| Record name | 5-Chloro[1,1'-biphenyl]-2,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70689927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural and Synthetic Profiling of 2-(4-Carboxyphenyl)-4-chlorobenzoic Acid: A Whitepaper for Advanced Materials and Drug Development

Executive Summary

The rational design of functional materials and targeted therapeutics relies heavily on highly versatile molecular building blocks. 2-(4-Carboxyphenyl)-4-chlorobenzoic acid —systematically known as 5-chloro-[1,1'-biphenyl]-2,4'-dicarboxylic acid (Cl-BPDC)—represents a critical intermediate in both fields. Characterized by its rigid biphenyl core, dual carboxylic acid functionalities, and an electron-withdrawing halogen substituent, this molecule is engineered to provide specific steric and electronic properties.

As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with a deep dive into the physicochemical causality, synthesis, and advanced applications of Cl-BPDC. This whitepaper bridges the gap between fundamental organic synthesis and high-level applications in Metal-Organic Frameworks (MOFs) and pharmaceutical intermediates.

Molecular Architecture & Physicochemical Profiling

The structural uniqueness of 2-(4-Carboxyphenyl)-4-chlorobenzoic acid lies in its asymmetric biphenyl system. The presence of a carboxyl group at the ortho position (C2) of the primary phenyl ring forces a significant steric clash with the adjacent protons of the secondary phenyl ring. This steric penalty prevents the two aromatic rings from achieving coplanarity, resulting in a distinct dihedral angle.

This non-planar conformation is highly advantageous: it prevents tight

Quantitative Physicochemical Data

The following table summarizes the key molecular properties that dictate the compound's behavior in biological assays and solvothermal syntheses.

| Parameter | Specification |

| IUPAC Nomenclature | 5-chloro-[1,1'-biphenyl]-2,4'-dicarboxylic acid |

| Molecular Formula | C₁₄H₉ClO₄ |

| Molecular Weight | 276.67 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 3 |

| Topological Polar Surface Area (TPSA) | 74.6 Ų |

| LogP (Predicted) | ~3.4 |

Synthetic Methodology: The Suzuki-Miyaura Pathway

The most robust and scalable method for synthesizing asymmetric biphenyl dicarboxylic acids is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method allows for the precise union of an aryl halide with an arylboronic acid under mild conditions.

Protocol 1: Step-by-Step Synthesis of Cl-BPDC

This protocol is designed as a self-validating system; intermediate color changes and solubility shifts serve as real-time indicators of reaction progress.

-

Precursor Preparation : In a flame-dried Schlenk flask, combine 2-bromo-4-chlorobenzoic acid (1.0 eq) and 4-carboxyphenylboronic acid (1.2 eq). The slight excess of boronic acid compensates for potential protodeboronation side reactions.

-

Catalyst and Base Loading : Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) as the active catalyst and Potassium Carbonate (K₂CO₃) (3.0 eq) as the base.

-

Solvent System Configuration : Suspend the reagents in a degassed biphasic mixture of Toluene/Ethanol/H₂O (2:1:1 v/v/v).

-

Causality: Toluene dissolves the organic halide, water solvates the inorganic base necessary to form the reactive boronate complex, and ethanol acts as a phase-transfer agent, bridging the polarity gap to accelerate transmetalation.

-

-

Thermal Activation : Heat the mixture to 90°C under an inert argon atmosphere for 12 hours. The solution will transition from a pale yellow suspension to a dark, homogenous solution as the Pd(0) enters the catalytic cycle.

-

Workup and Validation : Cool to room temperature and filter through a Celite pad to remove palladium black. Extract the aqueous layer and acidify it dropwise with 1M HCl until the pH reaches ~2. The sudden precipitation of a white solid validates the successful formation of the dicarboxylic acid product.

-

Purification : Recrystallize the crude product from an ethanol/water gradient to yield pure 2-(4-Carboxyphenyl)-4-chlorobenzoic acid. Validate purity via ¹H-NMR (look for the disappearance of the boronic acid hydroxyl protons and the shift in aromatic signals).

Catalytic cycle of the Suzuki-Miyaura cross-coupling for biphenyl synthesis.

Advanced Applications

High-Performance Metal-Organic Frameworks (MOFs)

Biphenyl dicarboxylic acids (BPDC) and their halogenated derivatives are premier organic linkers for synthesizing MOFs. The extended molecular length of the biphenyl core generates larger pore sizes and higher surface areas compared to standard benzene dicarboxylic acids. Recent studies have demonstrated that combining BPDC derivatives with Nickel or Zinc nodes via hydrothermal synthesis yields MOFs with exceptional capacitive properties for supercapacitors and bio-sensing , .

Protocol 2: Solvothermal Assembly of Cl-BPDC MOFs

-

Precursor Mixing : Dissolve Cl-BPDC (1.0 mmol) and Nickel(II) nitrate hexahydrate (2.0 mmol) in 30 mL of N,N-dimethylformamide (DMF) and 5 mL of deionized water.

-

Thermal Treatment : Transfer the homogenous solution to a Teflon-lined stainless steel autoclave. Heat at 180°C for 24 hours.

-

Causality: Thermodynamic control is essential here. At 180°C, the coordination bonds between the Ni²⁺ nodes and the carboxylate oxygen atoms undergo reversible breaking and reforming. This "error-correction" mechanism ensures the formation of a highly crystalline nanoplate morphology with an optimal pore size distribution (1–40 nm).

-

-

Washing and Activation : Cool to room temperature at a rate of 5°C/hour to prevent crystal fracturing. Collect the green precipitate via centrifugation. Wash extensively with DMF and methanol to remove unreacted ligands. Dry under vacuum at 120°C for 12 hours to evacuate the pores.

Solvothermal self-assembly of Cl-BPDC linkers and metal nodes into functional MOFs.

Pharmaceutical Intermediates and Oncology

Beyond materials science, biphenyl dicarboxylic acid derivatives serve as vital scaffolds in medicinal chemistry. Esterified versions (e.g., biphenyl dimethyl dicarboxylates) are utilized as hepatoprotectants. Furthermore, specifically substituted benzoic and biphenyl acids are actively investigated as inhibitors of eukaryotic initiation factor 4E (eIF4E), a protein that plays a critical role in mRNA translation and is often overexpressed in various cancers . The chlorine atom in Cl-BPDC enhances lipophilicity (LogP ~3.4), improving cellular membrane permeability during drug formulation.

Conclusion

2-(4-Carboxyphenyl)-4-chlorobenzoic acid is a highly tunable, structurally rigid molecule that sits at the intersection of advanced materials engineering and targeted drug discovery. By mastering its Suzuki-Miyaura synthesis and understanding the thermodynamic principles behind its coordination chemistry, researchers can leverage this compound to engineer next-generation supercapacitors, bio-compatible MOFs, and novel therapeutic agents.

References

-

Title : Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors Source : Nanomaterials (MDPI) / PubMed Central URL :[Link]

-

Title : Development of biological metal–organic frameworks designed for biomedical applications: from bio-sensing/bio-imaging to disease treatment Source : Nanoscale Advances (RSC) / PubMed Central URL :[Link]

- Title: Benzoic acid derivatives as eif4e inhibitors (Patent CN103958487A)

Breaking Symmetry: Coordination Modes of Asymmetric Dicarboxylate Ligands in MOFs for Advanced Therapeutics

Executive Summary

The rapid evolution of Metal-Organic Frameworks (MOFs) has historically relied on highly symmetric organic linkers (e.g., benzene-1,4-dicarboxylic acid, BDC) to yield predictable, highly crystalline networks. However, the frontier of MOF engineering—particularly for biomedical applications and drug delivery—now demands structural complexity that symmetric ligands cannot provide. Asymmetric dicarboxylate ligands (ADLs) introduce deliberate symmetry-breaking into the framework. By featuring distinct functional groups, varying aliphatic/aromatic ratios, or non-equivalent carboxylate positions, ADLs exhibit diverse and simultaneous coordination modes. This whitepaper provides an in-depth mechanistic guide to the coordination chemistry of ADLs, their impact on MOF topology, and their emerging role in developing sophisticated, targeted drug delivery systems.

Mechanistic Principles of ADL Coordination

The fundamental advantage of an asymmetric dicarboxylate ligand lies in its ability to present two chemically distinct binding poles to metal nodes. This asymmetry manifests in differential pKa values, varying degrees of steric hindrance, and unique dihedral flexibilities.

Coordination Modes and Causality

Carboxylate groups typically coordinate to metal ions in one of four primary modes:

-

Monodentate: Only one oxygen atom binds to the metal.

-

Chelating Bidentate: Both oxygen atoms bind to the same metal ion.

-

Bridging Bidentate: The two oxygen atoms bind to two different metal ions (can be syn-syn, syn-anti, or anti-anti).

-

Bis-bidentate: A rare mode where both oxygen atoms bridge multiple metal centers.

In symmetric ligands, both ends of the molecule typically adopt identical coordination modes, driving the formation of highly regular Secondary Building Units (SBUs) like the classic paddlewheel. In contrast, ADLs—such as 3-(4-carboxyphenyl)propionic acid (cpp) —feature one rigid aromatic carboxylate and one flexible aliphatic carboxylate. The rigid aromatic end often adopts a planar bridging bidentate mode to minimize steric clash, while the flexible aliphatic end can twist to adopt a chelating bidentate or monodentate mode[1]. This dual-mode coordination forces the SBU to assemble asymmetrically, directly causing the formation of complex, low-symmetry topologies.

Topological Outcomes

The use of ADLs leads to rare and highly complex network topologies. For instance, the coordination of the cpp ligand with Zn(II) or Cu(II) yields uncommon topological types such as the lcy (6/3/c1) net or the rare rob topology[1]. The causality here is driven by the dihedral angle of the aliphatic arm; the ligand twists to accommodate the strain of framework assembly, preventing the formation of standard cubic or octahedral nets and instead generating interpenetrated or uniquely angled pores.

Logical pathway: Ligand asymmetry dictates coordination modes, driving topology and drug delivery utility.

Defect Engineering via Asymmetric Linkers

Beyond complex crystalline topologies, extreme asymmetry can be utilized to create intrinsically disordered MOFs . A landmark example is the use of the asymmetric linker as-dobpdc (3,4'-dioxidobiphenyl-3,4'-dicarboxylate) to synthesize an amorphous variant of the MOF-74 family[2].

Because the as-dobpdc ligand lacks the symmetry required for long-range crystalline ordering, the resulting Mg-based MOF precipitates as an amorphous solid. However, it retains the local coordination environment of MOF-74. This symmetry-reduction strategy is highly advantageous: it yields a material with a broader distribution of active sites and a high density of open metal sites, while maintaining a remarkable BET surface area of 1460 m²/g[2]. For drug development professionals, these defect-rich, intrinsically disordered MOFs offer highly tunable host-guest interactions, preventing the rapid "burst release" often seen in highly crystalline, straight-channel MOFs.

Biomedical Applications: Oral Drug Delivery

MOFs engineered with ADLs are uniquely positioned for oral drug delivery due to their massive surface areas (often exceeding 1,000 to 7,000 m²/g) and tunable pore volumes[3].

Gastrointestinal Stability

A critical hurdle in oral drug delivery is the harsh, acidic environment of the gastrointestinal (GI) tract. By pairing ADLs with high-valent hard Lewis acids (e.g., Zr⁴⁺, Fe³⁺, Ti⁴⁺), scientists can create MOFs with exceptionally strong metal-carboxylate bonds[3]. The asymmetric nature of the ligands often introduces steric shielding around the metal node, further protecting the coordination bond from hydrolysis by gastric acids.

API Loading and Confinement Effects

The polar pore surfaces generated by asymmetric coordination modes enhance the binding affinity of Active Pharmaceutical Ingredients (APIs) like Ibuprofen (IBU) or 5-fluorouracil. Furthermore, nanoscale MOFs (NMOFs) utilizing chiral or asymmetric linkers (such as 2,2′-bipyridine-5,5′-dicarboxylic acid) provide compartmentalized, hydrophobic "pseudomicelle" environments[4]. This confinement not only protects the API from enzymatic degradation but also allows for precise, stimuli-responsive release profiles governed by the gradual breakdown of the specific asymmetric coordination bonds.

Quantitative Data Presentation

The following table summarizes the structural outcomes of shifting from symmetric to asymmetric dicarboxylate ligands.

| Ligand Type | Example Ligand | Dominant Coordination Modes | Resulting Topology | Surface Area (BET) | Primary Biomedical / Chemical Utility |

| Symmetric | BDC (Terephthalic acid) | Bridging bidentate (uniform) | pcu (e.g., MOF-5) | ~3000 m²/g | Baseline drug loading; rapid release |

| Asymmetric (Aliphatic-Aromatic) | cpp | Chelating + Monodentate | lcy, rob | ~1500 m²/g | Selective adsorption; tuned API diffusion |

| Asymmetric (Defect-inducing) | as-dobpdc | Bridging bidentate (variable) | Amorphous MOF-74 | 1460 m²/g | Extended release via defect-site binding |

| Asymmetric (Chiral) | H2BPDC | Bis-bidentate | UiO-67 derivative | ~2000 m²/g | Enantioselective API protection in water |

Experimental Protocols: Synthesis and Drug Encapsulation

To ensure reproducibility and trustworthiness, the following self-validating protocol details the synthesis of a defect-rich ADL-MOF and subsequent API encapsulation.

Protocol: Synthesis of Mg₂-x(as-dobpdc) and Ibuprofen Loading

Phase 1: Solvothermal Synthesis Causality Note: A slow diffusion or highly controlled solvothermal ramp is required. Rapid precipitation forces kinetic trapping, which, while useful for amorphous frameworks, must be controlled to ensure local SBU formation is complete.

-

Precursor Preparation: Dissolve 0.5 mmol of the asymmetric ligand H4(as-dobpdc) in 10 mL of N,N-dimethylformamide (DMF). In a separate vial, dissolve 1.5 mmol of Mg(NO₃)₂·6H₂O in 10 mL of a DMF/Ethanol/Water mixture (v/v/v 1:1:1).

-

Reaction: Combine the solutions in a Teflon-lined stainless steel autoclave. Heat at 120°C for 72 hours.

-

Cooling: Cool to room temperature at a rate of 2°C/hour to allow the asymmetric ligand to adopt its thermodynamically favored coordination mode.

Phase 2: Activation Causality Note: Supercritical CO₂ (scCO₂) activation is mandated over thermal evacuation. Thermal drying exerts high capillary forces that can collapse the intrinsically disordered framework, destroying the mesoporous channels required for bulky API diffusion.

-

Solvent Exchange: Wash the resulting powder with DMF (3x), followed by absolute ethanol (3x) over 3 days.

-

scCO₂ Drying: Transfer the ethanol-exchanged MOF to a critical point dryer. Flush with liquid CO₂ for 4 hours, then heat to 40°C to transition to the supercritical phase. Vent slowly.

Phase 3: Drug Encapsulation (Ibuprofen)

-

Loading Solution: Prepare a 0.1 M solution of Ibuprofen in anhydrous hexane. (Hexane is chosen to prevent premature hydrolysis of the MOF nodes).

-

Impregnation: Suspend 100 mg of the activated MOF in 20 mL of the IBU solution. Stir continuously at 150 rpm for 48 hours in the dark.

-

Recovery: Centrifuge at 8000 rpm for 10 minutes. Wash the pellet briefly with fresh hexane to remove surface-adsorbed IBU, then dry under vacuum at room temperature.

Standardized workflow for ADL-MOF synthesis, activation, and subsequent drug encapsulation.

References

-

Exploration of Structural Topologies in Metal-Organic Frameworks Based on 3-(4-Carboxyphenyl)propionic Acid, Their Synthesis, Sorption, and Luminescent Property Studies ResearchGate[Link]

-

Asymmetric linker generates intrinsically disordered metal–organic framework with local MOF-74 structure DSpace@MIT[Link]

-

Metal-organic frameworks in oral drug delivery PMC - NIH[Link]

-

Nanoscale and chiral metal–organic frameworks for asymmetric reactions in water: bridging Lewis acid catalysis and biological systems RSC Publishing[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. Metal-organic frameworks in oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nanoscale and chiral metal–organic frameworks for asymmetric reactions in water: bridging Lewis acid catalysis and biological systems - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01343C [pubs.rsc.org]

Theoretical Band Gap Calculation of MOFs with Chlorinated Linkers: A Senior Application Scientist's Guide

An In-Depth Technical Guide

Abstract: The tunable nature of Metal-Organic Frameworks (MOFs) has positioned them at the forefront of materials science, with applications spanning catalysis, gas separation, and optoelectronics. A critical parameter governing their utility in electronic and photocatalytic applications is the electronic band gap. This guide provides a comprehensive, in-depth walkthrough of the theoretical principles and practical steps for calculating the band gap of MOFs, with a specific focus on the strategic use of chlorinated organic linkers for band gap engineering. We will delve into the causality behind computational choices, establish self-validating protocols, and ground our discussion in authoritative scientific literature. This document is intended for researchers and scientists seeking to leverage computational chemistry to design and predict the properties of novel MOF materials.

The Strategic Imperative of Band Gap Engineering in MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal-based nodes and organic linkers.[1] This modular construction allows for a high degree of tunability in their chemical and physical properties. For applications in photocatalysis, solar energy conversion, and as semiconductors, the electronic band gap (Eg) is a paramount property.[1][2][3][4] The ability to precisely control this band gap, a practice known as "band gap engineering," is crucial for designing materials with tailored light absorption and electronic transport characteristics.[1][5]

One of the most effective strategies for tuning the MOF band gap is through the modification of the organic linker, a process often more synthetically accessible than altering the metal node.[1] Functionalizing the linker, for instance by introducing halogen atoms, can systematically alter the electronic structure.[6][7] This guide will focus specifically on chlorination, a common and impactful modification, to illustrate the principles and practices of theoretical band gap calculation. We will explore how the introduction of chlorine atoms onto the organic linker predictably modifies the electronic band structure and how we can accurately model this effect using first-principles calculations.

Theoretical Foundations: Peering into the Electronic Structure of MOFs

The primary computational tool for investigating the electronic properties of periodic crystalline solids like MOFs is Density Functional Theory (DFT).[1][2][8] DFT provides a robust framework for understanding the ground-state electronic structure and, by extension, the band gap.

Core Concepts in DFT for Periodic Systems:

-

Periodic Boundary Conditions: To simulate an infinite crystal, a representative unit cell is defined and replicated in all three dimensions.

-

Reciprocal Space and the Brillouin Zone: The periodic nature of the crystal lattice is most conveniently described in reciprocal space. The first Brillouin zone is the fundamental building block of this reciprocal space, and the electronic band structure is typically plotted along high-symmetry paths within this zone.[1]

-

Band Structure: The band structure diagram plots the energy of the electronic states (bands) against wave vectors (k-points) along specific paths in the Brillouin zone. The region between the highest occupied band (the Valence Band) and the lowest unoccupied band (the Conduction Band) is the band gap.

-

VBM and CBM: The energy at the top of the valence band is the Valence Band Maximum (VBM), and the energy at the bottom of the conduction band is the Conduction Band Minimum (CBM). The band gap (Eg) is the difference between these two values: Eg = ECBM - EVBM.[1]

-

Density of States (DOS): The DOS represents the number of available electronic states at each energy level. The Projected Density of States (PDOS) further decomposes the total DOS into contributions from individual atoms or orbitals, providing critical insight into which components of the MOF (e.g., the metal, the linker, or specific atoms on the linker) contribute to the band edges.[9]

Systematic studies have shown that the electronic properties of many MOFs are dominated by the organic linkers.[1][3][4][10][11] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the isolated linker molecule often correlate strongly with the VBM and CBM of the resulting MOF.[1][2][6][11] This makes linker functionalization a potent strategy for band gap control.

The Influence of Chlorination on MOF Electronic Structure

Introducing chlorine atoms to the organic linker modifies the electronic structure through a combination of inductive and steric effects.

-

Inductive Effects: Chlorine is an electronegative, electron-withdrawing group. This influences the distribution of electron density within the linker, which in turn affects the energy levels of its molecular orbitals.[12] This modulation of the linker's HOMO and LUMO levels directly translates to shifts in the MOF's VBM and CBM.[1][7] Studies on halogenated MOF-5 variants, for example, show that the band gap can be tuned significantly by moving from fluorine to iodine, with chlorine and bromine providing intermediate values.[9][13]

-

Steric Effects: The physical size of chlorine atoms can sometimes induce structural changes, such as the rotation of phenyl rings within the linker.[13] This can alter the degree of π-conjugation in the linker, which is another critical factor determining the band gap. A more planar, conjugated linker generally leads to a smaller band gap.

By analyzing the PDOS, we can confirm the role of the chlorinated linker. Typically, the VBM will show significant contributions from the p-orbitals of the linker's aromatic system, while the CBM will be dominated by the linker's π* orbitals. The chlorine atoms will subtly modify the energies of these states.

A Validated Protocol for Band Gap Calculation

What follows is a detailed, step-by-step methodology for the theoretical calculation of a MOF's band gap. This protocol is designed to be self-validating, ensuring the reliability and reproducibility of the results. We will use a hypothetical chlorinated variant of the well-known MOF-5 as our example.

Experimental Protocol: DFT Calculation of a Chlorinated MOF

Step 1: Obtain and Modify the Initial Crystal Structure

-

Source the Structure: Begin with a high-quality crystallographic information file (.cif) for the parent MOF (e.g., MOF-5). This can be obtained from crystallographic databases.

-

Visualize and Modify: Use a crystal visualization software to view the unit cell. Identify the organic linker (in MOF-5, this is 1,4-benzenedicarboxylate or BDC).

-

Introduce Chlorination: Replace the hydrogen atoms on the benzene ring with chlorine atoms to create the desired chlorinated linker (e.g., 2,3,5,6-tetrachloro-1,4-benzenedicarboxylate). Ensure bond lengths and initial angles are reasonable.

-

Save the New Structure: Save the coordinates of the modified unit cell in a format suitable for the chosen DFT software (e.g., POSCAR for VASP).

Step 2: Structural Geometry Optimization Causality: Before calculating electronic properties, the crystal structure must be fully relaxed to its lowest energy configuration. Failure to do so will result in an inaccurate electronic structure and band gap.

-

Input Files: Prepare the input files for the DFT code. This includes the file with atomic positions, and a control file specifying the calculation parameters.

-

Select Functional: For geometry optimization, a generalized gradient approximation (GGA) functional, such as PBE, is often sufficient and computationally efficient.[1][9] It is crucial to include a dispersion correction (e.g., Grimme's D3 method) to accurately model the van der Waals interactions prevalent in MOFs.[8]

-

Set Convergence Criteria: Define strict convergence criteria for both the electronic self-consistency loop (e.g., 10-5 eV) and the ionic relaxation loop (e.g., forces on all atoms < 0.01 eV/Å).

-

Execute Calculation: Run the DFT calculation, allowing both the atomic positions and the lattice parameters to relax.

-

Verify Relaxation: Check the output to ensure the calculation converged successfully and that the final forces and stresses on the system are negligible.

Step 3: Band Structure and Density of States Calculation Causality: The choice of functional at this stage is critical for accuracy. While GGA functionals like PBE are fast, they are known to systematically underestimate band gaps, sometimes by 50% or more, because they do not adequately describe the exchange-correlation energy.[2][9][14] Hybrid functionals, such as HSE06, which mix a portion of exact Hartree-Fock exchange, provide significantly more accurate band gaps that often align well with experimental optical gaps.[2][15]

-

Use Optimized Geometry: Start with the fully relaxed structure from Step 2.

-

Select High-Accuracy Functional: Change the functional in your input file to a hybrid functional (e.g., HSE06).

-

Define K-Point Path: For the band structure calculation, define a path between high-symmetry points in the first Brillouin zone.[1] This path depends on the crystal's space group.

-

Set K-Point Density: For the DOS calculation, use a denser, uniform mesh of k-points to ensure a smooth and accurate DOS curve.

-

Execute Calculation: Run a static (single-point energy) calculation to determine the electronic structure. If calculating the band structure, a non-self-consistent field calculation along the specified k-path will follow an initial self-consistent run.

Step 4: Analysis and Visualization

-

Extract Band Gap: Process the output files to plot the band structure. Identify the VBM and CBM to determine the band gap value and whether it is a direct or indirect gap.

-

Plot DOS: Generate plots of the total DOS and the PDOS.

-

Interpret PDOS: Analyze the PDOS to determine the atomic and orbital contributions to the valence and conduction band edges.[9] For our chlorinated MOF, we would expect to see dominant contributions from the chlorinated BDC linker at both the VBM and CBM.

Data Presentation and Workflow Visualization

To clearly present the findings, quantitative data should be summarized in tables. The overall workflow can be visualized using a diagram.

Quantitative Data Summary

The table below provides a hypothetical comparison of results for MOF-5 and a tetrachlorinated version (Cl4-MOF-5), illustrating the typical effect of chlorination and the difference between PBE and HSE06 functionals.

| MOF Variant | Functional | Calculated Band Gap (eV) | Band Gap Type | VBM Contribution | CBM Contribution |

| MOF-5 | PBE | 2.25 | Direct | Linker (C, O p-orbitals) | Linker (π* orbitals) |

| MOF-5 | HSE06 | 3.55 | Direct | Linker (C, O p-orbitals) | Linker (π* orbitals) |

| Cl4-MOF-5 | PBE | 1.90 | Direct | Linker (C, O, Cl p-orbitals) | Linker (π* orbitals) |

| Cl4-MOF-5 | HSE06 | 3.10 | Direct | Linker (C, O, Cl p-orbitals) | Linker (π* orbitals) |

Experimental Workflow Diagram

The following diagram, generated using DOT language, illustrates the logical flow of the computational protocol.

Caption: Workflow for theoretical band gap calculation of a MOF.

Conclusion and Outlook

This guide has outlined a robust and scientifically grounded approach to the theoretical calculation of band gaps in MOFs, with a special emphasis on the role of chlorinated linkers. We have seen that through careful application of Density Functional Theory, it is possible to predict how specific chemical modifications influence the electronic structure of these versatile materials. The key to obtaining trustworthy results lies in a methodical protocol that includes proper geometry optimization and the selection of an appropriate functional, such as HSE06, for the electronic structure calculation.[2] The analysis of the Projected Density of States is an indispensable tool for confirming that the linker modification has the intended effect on the band-edge orbitals. By following these steps, researchers can effectively use computational screening to accelerate the discovery of novel MOFs with tailored band gaps for a wide array of applications, from next-generation solar cells to highly selective photocatalysts.

References

-

Pham, H. Q., Mai, T., Pham-Tran, N.-N., Kawazoe, Y., Mizuseki, H., & Nguyen-Manh, D. (2014). Engineering of Band Gap in Metal–Organic Frameworks by Functionalizing Organic Linker: A Systematic Density Functional Theory Investigation. The Journal of Physical Chemistry C, 118(9), 4567–4577. [Link]

-

ResearchGate. (2025). Engineering of Band Gap in Metal–Organic Frameworks by Functionalizing Organic Linker: A Systematic Density Functional Theory Investigation | Request PDF. [Link]

-

ACS Publications. (2014). Engineering of Band Gap in Metal–Organic Frameworks by Functionalizing Organic Linker: A Systematic Density Functional Theory Investigation. [Link]

-

UCL Discovery. (n.d.). MOF_band_gap_0217_2016.docx. [Link]

-

Wang, S., et al. (2023). Predicting band gaps of MOFs on small data by deep transfer learning with data augmentation strategies. Scientific Reports. [Link]

-

Yang, L., et al. (2015). Halogenated MOF-5 variants show new configuration, tunable band gaps and enhanced optical response in the visible and near infrared. Journal of Materials Chemistry C. [Link]

-

Buddin, F., et al. (2021). Computational techniques for characterisation of electrically conductive MOFs: quantum calculations and machine learning approaches. Journal of Materials Chemistry A. [Link]

-

Edzards, J., Saßnick, H.-D., Santana Andreo, J., & Cocchi, C. (2024). Tuning Structural and Electronic Properties of Metal-Organic Framework 5 by Metal Substitution and Linker Functionalization. arXiv. [Link]

-

Fabrizio, K., et al. (2022). Determining Optical Band Gaps of MOFs. ACS Materials Letters. [Link]

-

ACS Publications. (2022). Determining Optical Band Gaps of MOFs | ACS Materials Letters. [Link]

-

PubMed. (2024). Tuning structural and electronic properties of metal-organic framework 5 by metal substitution and linker functionalization. [Link]

-

Figshare. (2014). Engineering of Band Gap in Metal–Organic Frameworks by Functionalizing Organic Linker: A Systematic Density Functional Theory Investigation. [Link]

-

Lin, L., et al. (2012). Tunability of Band Gaps in Metal−Organic Frameworks. The Journal of Physical Chemistry Letters. [Link]

-

SciELO. (2023). Density Functional Theory Study of Metal-Organic Frameworks for Enhancement of Photo-Anode Properties. [Link]

-

UCL Discovery. (2026). a DFT validated machine learning framework for screening MOF photocatalysts. [Link]

-

National Institutes of Health. (n.d.). Reactive Chlorine Capture by Dichlorination of Alkene Linkers in Metal–Organic Frameworks. [Link]

-

ChemRxiv. (n.d.). Reactive Chlorine Capture by Dichlorination of Alkene Linkers in Metal–Organic Frameworks. [Link]

-

RSC Publishing. (2019). Electronic effects due to organic linker-metal surface interactions: implications on screening of MOF-encapsulated catalysts. [Link]

Sources

- 1. globalscience.berkeley.edu [globalscience.berkeley.edu]

- 2. Computational techniques for characterisation of electrically conductive MOFs: quantum calculations and machine learning approaches - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC02543K [pubs.rsc.org]

- 3. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 4. scielo.br [scielo.br]

- 5. Tuning structural and electronic properties of metal-organic framework 5 by metal substitution and linker functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Predicting band gaps of MOFs on small data by deep transfer learning with data augmentation strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tuning Structural and Electronic Properties of Metal-Organic Framework 5 by Metal Substitution and Linker Functionalization [arxiv.org]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. acs.figshare.com [acs.figshare.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Halogenated MOF-5 variants show new configuration, tunable band gaps and enhanced optical response in the visible and near infrared - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 15. pages.uoregon.edu [pages.uoregon.edu]

Methodological & Application

Application Notes and Protocols for the Microwave-Assisted Preparation of Coordination Polymers Using Chlorinated Linkers

Introduction: Accelerating Crystal Engineering with Microwaves and Halogenated Building Blocks

Coordination polymers (CPs), including the subclass of metal-organic frameworks (MOFs), are a fascinating class of crystalline materials constructed from metal ions or clusters linked together by organic ligands.[1] Their modular nature allows for the rational design of materials with tailored properties, leading to a wide range of applications in gas storage, separation, catalysis, and drug delivery. The traditional solvothermal synthesis of these materials, however, can be a time-consuming process, often requiring days to yield crystalline products.

Microwave-assisted synthesis has emerged as a powerful technique to dramatically accelerate the formation of coordination polymers.[2][3] By utilizing microwave irradiation, reaction times can be reduced from days to minutes, leading to rapid and efficient production.[4] This method relies on the direct interaction of microwaves with the polar molecules in the reaction mixture, resulting in rapid and uniform heating.[2] This, in turn, promotes faster nucleation and crystal growth.[5]

This application note provides a detailed guide for the microwave-assisted preparation of coordination polymers using chlorinated linkers. The incorporation of chlorine atoms into the organic linkers can significantly influence the resulting framework's properties, including its topology, stability, and functionality. We will delve into the underlying principles, provide a step-by-step protocol for a representative synthesis, and discuss essential characterization and safety considerations.

The Microwave Advantage in the Synthesis of Coordination Polymers

The adoption of microwave-assisted techniques in the synthesis of coordination polymers offers a multitude of advantages over conventional solvothermal methods:

-

Rapid Synthesis: The primary advantage is the drastic reduction in reaction time. Microwave heating can accelerate the crystallization process, allowing for the synthesis of coordination polymers in minutes rather than hours or days.[4][5]

-

Enhanced Yields and Purity: The rapid and uniform heating provided by microwaves often leads to higher product yields and improved purity by minimizing the formation of side products.[3]

-

Control over Crystal Size and Morphology: Microwave synthesis can offer better control over the nucleation and growth processes, often resulting in smaller and more uniform crystals.[5]

-

Energy Efficiency: By directly heating the reaction mixture, microwave synthesis is a more energy-efficient method compared to conventional heating, which relies on heating a large oven.[3]

-

Exploration of New Materials: The rapid screening of reaction conditions afforded by microwave synthesis can accelerate the discovery of new coordination polymer structures and compositions.

The Influence of Chlorinated Linkers on Coordination Polymer Properties

The functionalization of organic linkers is a key strategy in the design of coordination polymers with desired properties. The use of chlorinated linkers can impart several important characteristics to the final material:

-

Modulation of Electronic Properties: The electron-withdrawing nature of chlorine atoms can alter the electronic properties of the linker, which in turn can influence the metal-ligand interactions and the overall electronic behavior of the coordination polymer.

-

Structural Control: The size and position of chlorine substituents can exert steric effects that direct the coordination geometry around the metal centers, leading to the formation of specific network topologies.

-

Enhanced Intermolecular Interactions: Chlorine atoms can participate in non-covalent interactions, such as halogen bonding, which can play a role in the packing and stability of the crystal structure.

-

Functionalization Potential: The presence of a chlorine atom provides a potential site for post-synthetic modification, allowing for the introduction of other functional groups.

Experimental Guide: Microwave-Assisted Synthesis of a Chlorinated Coordination Polymer

This section provides a representative protocol for the synthesis of a copper(II) coordination polymer using 2-chloroterephthalic acid as the chlorinated linker. This protocol is based on established principles of microwave-assisted MOF synthesis and can be adapted for other metal ions and chlorinated linkers with appropriate optimization.

Materials and Equipment

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

2-Chloroterephthalic acid (H₂-Cl-BDC)

-

N,N-Dimethylformamide (DMF)

-

Ethanol (EtOH)

-

Deionized water (H₂O)

Equipment:

-

Dedicated microwave synthesis reactor with pressure and temperature control

-

Microwave reaction vessels (10 mL or 20 mL) with magnetic stir bars

-

Analytical balance

-

Spatula and weighing paper

-

Glass vials and beakers

-

Centrifuge

-

Drying oven or vacuum oven

-

Fume hood

Experimental Workflow Diagram

Caption: Workflow for the microwave-assisted synthesis of a coordination polymer.

Step-by-Step Synthesis Protocol

-

Preparation of the Precursor Solution:

-

In a glass vial, dissolve 0.5 mmol of copper(II) nitrate trihydrate in 5 mL of DMF.

-

In a separate vial, dissolve 0.5 mmol of 2-chloroterephthalic acid in 5 mL of DMF.

-

Combine the two solutions in a single vial and stir for 5 minutes to ensure homogeneity.

-

-

Microwave Reactor Setup and Synthesis:

-

Transfer the precursor solution into a 20 mL microwave reaction vessel containing a magnetic stir bar.

-

Seal the vessel according to the manufacturer's instructions.

-

Place the vessel in the microwave reactor.

-

Set the reaction parameters as follows (these may require optimization):

-

Temperature: 120 °C

-

Ramp time: 2 minutes

-

Hold time: 15 minutes

-

Power: 200 W (or as determined by the reactor's power control settings)

-

Stirring: On

-

-

Start the microwave program.

-

-

Post-Synthesis Work-up and Product Isolation:

-

After the reaction is complete, allow the vessel to cool to room temperature (or below 50°C) before carefully opening it in a fume hood.

-

Transfer the resulting suspension to a centrifuge tube.

-

Centrifuge the mixture at 8000 rpm for 10 minutes to pellet the solid product.

-

Decant the supernatant.

-

Wash the solid product by resuspending it in 10 mL of fresh DMF, vortexing, and centrifuging again. Repeat this washing step three times.

-

Perform a solvent exchange by washing the product with 10 mL of ethanol three times, following the same resuspension and centrifugation procedure.

-

After the final wash, decant the ethanol and dry the product in a vacuum oven at 80 °C overnight.

-

Representative Coordination Polymer Structure

Caption: A simplified 2D representation of a coordination polymer.

Characterization of the Synthesized Coordination Polymer

After synthesis and drying, it is crucial to characterize the material to confirm its identity, crystallinity, and properties.

| Technique | Purpose | Expected Outcome |

| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the product. | A well-defined diffraction pattern indicating a crystalline material. The pattern can be compared to simulated patterns from single-crystal data if available. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the functional groups present and confirm the coordination of the linker to the metal center. | Disappearance or shift of the carboxylic acid C=O and O-H stretching bands, and the appearance of new bands corresponding to the coordinated carboxylate groups. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the coordination polymer and determine the presence of solvent molecules. | A weight loss step corresponding to the removal of coordinated or guest solvent molecules, followed by a plateau indicating the stable framework, and finally decomposition at higher temperatures. |

| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the synthesized material. | Images showing the shape and size distribution of the coordination polymer crystals. |

| Elemental Analysis (CHN) | To determine the elemental composition and confirm the empirical formula of the product. | The experimental weight percentages of carbon, hydrogen, and nitrogen should match the calculated values for the expected formula. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No product or low yield | - Insufficient reaction time or temperature.- Incorrect stoichiometry of precursors.- Precursors not fully dissolved. | - Increase the reaction time or temperature.- Verify the molar ratios of the metal salt and linker.- Ensure complete dissolution of precursors before starting the reaction. |

| Amorphous product (no PXRD pattern) | - Reaction temperature too high or too low.- Reaction time too short.- Inappropriate solvent system. | - Optimize the reaction temperature and time.- Try a different solvent or a mixture of solvents. |

| Impure product (extra peaks in PXRD) | - Formation of competing phases.- Incomplete reaction. | - Adjust the reaction temperature, time, or precursor concentrations.- Ensure thorough washing of the product. |

| Poor crystal morphology | - Nucleation rate is too high. | - Decrease the reaction temperature or the concentration of precursors. |

Safety Precautions for Microwave-Assisted Synthesis

-

Use a Dedicated Microwave Reactor: Never use a domestic microwave oven for chemical synthesis. Laboratory microwave reactors are designed with essential safety features such as pressure and temperature monitoring and control.

-

Proper Vessel Sealing: Ensure that the microwave reaction vessels are sealed correctly according to the manufacturer's guidelines to prevent leakage and pressure buildup.

-

Pressure and Temperature Limits: Do not exceed the recommended pressure and temperature limits for the reaction vessel and the reagents being used.

-

Cooling Before Opening: Always allow the reaction vessel to cool to a safe temperature (typically below 50 °C) before opening to avoid the rapid boiling of the solvent.

-

Work in a Fume Hood: All manipulations of solvents and reagents should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

References

- Choi, J. Y., Kim, J., Jhung, S. H., Kim, H.-K., Chang, J.-S., & Chae, H. K. (2006). Microwave Synthesis of a Porous Metal-Organic Framework, Zinc Terephthalate MOF-5. Bulletin of the Korean Chemical Society, 27(10), 1523-1524.

- Jhung, S. H., Lee, J.-H., Yoon, J. W., & Chang, J.-S. (2007). Microwave Synthesis of a Porous Metal-Organic Framework, Copper Terephthalate (MOF-199).

- Jhung, S. H., Lee, J. H., & Chang, J. S. (2011). Microwave-assisted synthesis of coordination and organometallic compounds.

- Li, Q., Zhang, Y., Zhang, J., & Zhang, J. (2019). Controllable synthesis of four series of lanthanide coordination polymers: synthesis, structures, luminescent and magnetic properties. CrystEngComm, 21(3), 446-454.

- Long, J. R., & Yaghi, O. M. (2009). The pervasive chemistry of metal-organic frameworks. Chemical Society Reviews, 38(5), 1213-1214.

- Sutradhar, M., et al. (2020). 1D Copper(II)-Aroylhydrazone Coordination Polymers: Magnetic Properties and Microwave Assisted Oxidation of a Secondary Alcohol. Frontiers in Chemistry, 8, 175.

- Vinu, M., Lin, W. C., Raja, D. S., & Kumar, R. S. (2017).

- Wang, A.-F., Xu, S. P., Xu, G., Pei, Y., & Zhu, H.-L. (2015). Microwave Solid Phase Synthesis and Crystal Structure of Copper(II) Complex with 2-Hydroxy-benzoic acid(amino-pyridin-2-yl-methylene)hydrazide. Asian Journal of Chemistry, 27(8), 2844-2846.

- Zhang, X., et al. (2021). Lanthanide coordination polymers from 1,3-bis(4-carboxybenzyl) benzimidazolium chloride: synthesis, crystal structure and luminescence properties.

Sources

growing single crystals of 2-(4-Carboxyphenyl)-4-chlorobenzoic acid complexes

This Application Note provides a comprehensive technical guide for the synthesis and single-crystal growth of coordination complexes involving 2-(4-Carboxyphenyl)-4-chlorobenzoic acid (abbreviated here as H₂L-Cl ).[1]

This ligand is a non-planar, V-shaped dicarboxylate (a derivative of biphenyl-2,4′-dicarboxylic acid).[1] Its geometry typically induces the formation of helical chains or discrete paddlewheel cages in Metal-Organic Frameworks (MOFs), while the chlorine substituent at the 4-position introduces steric bulk and electronic modulation, often enhancing hydrolytic stability or altering pore affinity.

Part 1: Ligand Synthesis & Preparation

Note: As this specific derivative is not a standard commodity chemical, high-quality single crystal growth requires a high-purity ligand source.[1] A Suzuki-Miyaura coupling protocol is provided to ensure starting material integrity.[1]

Protocol A: Synthesis of H₂L-Cl Ligand

Reaction Logic: A selective Suzuki coupling between an aryl bromide and an aryl boronic acid preserves the chlorine substituent (which is less reactive than bromine) and the carboxylic acid groups.

Reagents:

-

Precursor A: 2-Bromo-4-chlorobenzoic acid (1.0 eq)[1]

-

Precursor B: 4-Carboxyphenylboronic acid (1.1 eq)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Base: Sodium Carbonate (Na₂CO₃) (3.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

-

Degassing: Purge the solvent mixture (Dioxane/H₂O) with N₂ or Ar for 30 minutes to prevent homocoupling or catalyst oxidation.

-

Mixing: In a Schlenk flask, combine Precursor A, Precursor B, and Na₂CO₃. Add the degassed solvent.

-

Activation: Add Pd(PPh₃)₄ under an inert atmosphere.

-

Reflux: Heat the mixture to 90–100°C for 24–48 hours under N₂. The solution will turn dark (Pd black formation indicates catalyst decomposition, but the reaction is likely complete).

-

Workup:

-

Cool to room temperature (RT).

-

Filter off Pd residues.[1]

-

Acidify the filtrate with 1M HCl to pH ≈ 2. The product H₂L-Cl will precipitate as a white/off-white solid.[1]

-

Purification (Critical for Crystallography): Recrystallize from hot ethanol or glacial acetic acid. Purity >99% is required for defect-free complex crystals.[1]

-

Part 2: Single Crystal Growth of Metal Complexes

Target Architectures: Zn(II) (Paddlewheel/Helical), Cu(II) (Paddlewheel), or Co(II) (Nodes).

Method 1: Solvothermal Synthesis (High-Throughput / MOF Formation)

This method utilizes autogenous pressure to increase precursor solubility and facilitate reversible coordination bonds, essential for defect correction during crystal growth.

Optimized Formulation (Zn-H₂L-Cl System):

| Component | Quantity | Molar Ratio | Role |

| Zn(NO₃)₂[1][2] · 6H₂O | 0.030 g | 1.0 | Metal Node Source |

| H₂L-Cl Ligand | 0.028 g | 1.0 | Organic Linker |

| DMF (N,N-Dimethylformamide) | 8.0 mL | - | Primary Solvent (High BP) |

| Ethanol | 2.0 mL | - | Co-solvent (Modulates polarity) |

| HBF₄ or HNO₃ (2M) | 2-3 drops | Modulator | Critical: Slows deprotonation |

Protocol:

-

Dissolution: Dissolve H₂L-Cl in the DMF/Ethanol mixture. Sonicate for 10 minutes until clear.

-

Metal Addition: Add the metal salt. The solution may become turbid; sonicate again until clear.

-

Modulation: Add the acid modulator.

-

Scientific Rationale: The acid competes with the ligand for metal sites and protonates the carboxylate groups, slowing down the coordination rate. This favors the growth of few, large crystals over rapid precipitation of microcrystalline powder.

-

-

Thermal Treatment: Seal in a 20 mL Teflon-lined stainless steel autoclave.

-

Ramp Rate: 1°C/min to 100°C.[1]

-

Hold Time: 72 hours.

-

Cooling Rate: 0.1°C/min to RT. (Slow cooling is vital to prevent thermal shock cracking).

-

-

Harvesting: Colorless block crystals (Zn) or blue/green crystals (Cu) should be washed with fresh DMF and stored in mother liquor.

Method 2: Liquid-Liquid Diffusion (Layering)

Best for: Delicate structures that decompose at high temperatures or require kinetic trapping.

Concept: A buffer layer controls the diffusion rate of the metal solution into the ligand solution, creating a concentration gradient where crystallization occurs slowly at the interface.

Diagram: Diffusion Setup

Caption: Tri-layer diffusion setup. The buffer layer prevents immediate precipitation, allowing slow mixing over 1-2 weeks.[1]

Protocol:

-

Bottom Layer: Dissolve 0.1 mmol H₂L-Cl in 2 mL DMF. Place in a narrow glass tube (4mm ID).

-

Buffer Layer: Carefully pipette 1 mL of 1:1 DMF/Methanol mixture down the side of the tube. Do not disturb the interface.

-

Top Layer: Dissolve 0.1 mmol Metal Salt in 2 mL Methanol. Layer this gently on top.

-

Incubation: Seal with Parafilm and leave undisturbed in a vibration-free dark area at Room Temperature for 2–4 weeks. Crystals will grow at the interface or on the glass walls.

Part 3: Characterization & Validation

To ensure scientific integrity, the grown crystals must undergo the following validation steps:

-

Single Crystal X-Ray Diffraction (SC-XRD):

-

Mounting: Use Paratone-N oil and a MiTeGen loop.[1]

-

Temperature: Collect data at 100 K to reduce thermal vibration disorder, especially for the flexible biphenyl core.

-

Check: Verify the presence of the Chlorine atom at the 4-position (occupancy refinement may be needed if positional disorder exists).[1]

-

-

Phase Purity (PXRD):

-

Compare the experimental powder pattern of the bulk sample with the simulated pattern generated from the single-crystal CIF file.[1] A match confirms the bulk material represents the single crystal phase.

-

-

Thermogravimetric Analysis (TGA):

-

Assess solvent loss (typically <150°C) and framework decomposition (typically >300°C for carboxylate MOFs).

-

Part 4: Synthesis Workflow Diagram

Caption: Integrated workflow from ligand synthesis to crystallographic validation.

References

-

Ligand Design & Suzuki Coupling

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Solvothermal MOF Synthesis (General Carboxylate Protocols)

-

Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework.[1] Nature, 402, 276–279.

-

-

Crystal Growth of Biphenyl-Dicarboxylate Complexes

-

Chen, B., et al. (2002). Interwoven Metal-Organic Framework on a Periodic Minimal Surface with Extra-Large Pores.[1] Science, 291, 1021.

-

-

Modulation Techniques in Crystal Growth

-

Schaate, A., et al. (2011).[3] Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals. Chemistry - A European Journal, 17(24), 6643–6651.

-

Sources

catalytic applications of Cobalt(II) 2-(4-Carboxyphenyl)-4-chlorobenzoic acid polymers

Application Note: Catalytic Utility of Cobalt(II) 2-(4-Carboxyphenyl)-4-chlorobenzoic Acid Coordination Polymers

Executive Summary

This application note details the synthesis, characterization, and catalytic protocols for Cobalt(II) coordination polymers (CPs) constructed from the ligand 2-(4-Carboxyphenyl)-4-chlorobenzoic acid (denoted hereafter as H₂L ). This specific ligand features a twisted biphenyl backbone with a chloro-substituent, imparting unique steric and electronic properties to the resulting metal-organic framework.

The Cobalt(II) centers in these polymers typically adopt distorted octahedral or tetrahedral geometries, serving as Lewis acidic active sites. The conjugated biphenyl system facilitates charge transfer, making these materials highly effective for photocatalytic degradation of organic dyes and heterogeneous Lewis acid catalysis (e.g., Knoevenagel condensation).

Material Synthesis & Characterization

Ligand Structure & Properties[1][2]

-

Chemical Name: 2-(4-Carboxyphenyl)-4-chlorobenzoic acid (also known as 4'-chloro-biphenyl-2,4-dicarboxylic acid).

-

Molecular Formula: C₁₄H₉ClO₄

-

Key Features:

-

V-Shaped Geometry: The 2,4'-substitution pattern on the biphenyl core creates a non-linear angle, promoting the formation of helical or interpenetrated 3D networks.

-

Chloro-Substituent: The electron-withdrawing Cl-group at the 4-position modulates the acidity of the carboxylic groups and the electronic band structure of the final polymer.

-

Polymer Synthesis Protocol (Solvothermal Method)

-

Reagents:

-

Cobalt(II) Nitrate Hexahydrate [Co(NO₃)₂·6H₂O] (Analytical Grade)

-

Ligand H₂L (2-(4-Carboxyphenyl)-4-chlorobenzoic acid)

-

Solvent: N,N-Dimethylformamide (DMF) / Water (H₂O) mixture (3:1 v/v)

-

4,4'-Bipyridine (optional auxiliary ligand to extend dimensionality)

-

-

Procedure:

-

Dissolution: Dissolve 0.1 mmol of H₂L and 0.1 mmol of Co(NO₃)₂·6H₂O in 10 mL of DMF/H₂O mixture. Sonicate for 15 minutes to ensure homogeneity.

-

Thermal Treatment: Transfer the solution to a 25 mL Teflon-lined stainless steel autoclave. Seal and heat at 120°C for 72 hours .

-

Cooling: Allow the autoclave to cool to room temperature at a rate of 5°C/h to promote crystal growth.

-

Isolation: Filter the resulting violet/pink crystals, wash extensively with DMF and ethanol, and dry in air.

-

-

Activation:

-

Solvent exchange with ethanol for 3 days (refreshing solvent daily).

-

Vacuum drying at 80°C for 12 hours to remove guest solvent molecules.

-

Application 1: Photocatalytic Degradation of Organic Dyes

Target Analyte: Methylene Blue (MB) or Rhodamine B (RhB). Mechanism: Semiconductor-like behavior where UV-Vis light excites electrons from the valence band (VB) to the conduction band (CB), generating electron-hole pairs that produce Reactive Oxygen Species (ROS).

Experimental Protocol

-

Catalyst Preparation: Grind 50 mg of the activated Co-CP crystals into a fine powder.

-

Dye Solution: Prepare 100 mL of Methylene Blue solution (10 mg/L) in distilled water.

-

Dark Adsorption (Critical Step):

-

Add the catalyst to the dye solution.

-

Stir in the dark for 30 minutes to establish adsorption-desorption equilibrium.

-

Validation: Measure the absorbance (at

nm) to ensure stable baseline.

-

-

Irradiation:

-

Expose the suspension to a 300W Xenon arc lamp (simulated sunlight) or a UV LED array.

-

Maintain constant stirring and temperature (using a water jacket if necessary).

-

-

Sampling:

-

Aliquot 3 mL of suspension every 15 minutes.

-

Centrifuge at 10,000 rpm for 3 minutes to remove catalyst particles.

-

Measure absorbance of the supernatant using a UV-Vis spectrophotometer.

-

Data Analysis

-

Degradation Efficiency (

): -

Kinetics: Plot

vs. time (

Mechanism Visualization

Figure 1: Photocatalytic mechanism showing charge separation and ROS generation.

Application 2: Knoevenagel Condensation

Reaction: Condensation of benzaldehyde derivatives with malononitrile. Mechanism: The Co(II) center acts as a Lewis acid, activating the carbonyl group of the aldehyde, while the basic sites (uncoordinated carboxylate oxygens or added base) activate the methylene group.

Experimental Protocol

-

Reaction Mixture:

-

Benzaldehyde (1.0 mmol)

-

Malononitrile (1.2 mmol)

-

Solvent: Ethanol (5 mL)

-

Catalyst: Co-CP (2 mol% based on Co)

-

-

Procedure:

-

Combine reactants and catalyst in a round-bottom flask.

-

Stir at room temperature or reflux (depending on substrate reactivity).

-

Monitor reaction progress via TLC or GC-MS.

-

-

Work-up:

-

Filter the catalyst (can be washed with EtOH and reused).

-

Evaporate solvent to obtain the crude product.[1]

-

Recrystallize from EtOH/Water if necessary.

-

Performance Metrics

-

Conversion: Determined by GC-MS or ¹H NMR integration.

-

Turnover Frequency (TOF): Moles of product per mole of Co per hour.

Comparative Data Table

| Parameter | Photocatalysis (Dye Degradation) | Knoevenagel Condensation |

| Active Species | Photo-generated | Co(II) Lewis Acid Sites |

| Key Reagent | Light + Oxygen | Aldehyde + Active Methylene |

| Typical Loading | 50 mg / 100 mL | 1-5 mol% |

| Time Scale | 60 - 180 mins | 1 - 6 hours |

| Reusability | High (Wash with water/EtOH) | High (Solvent wash) |

| Efficiency Indicator | Absorbance Decrease ( | Yield (%) |

Synthesis Workflow Diagram

Figure 2: Step-by-step solvothermal synthesis workflow for the Co(II) catalyst.

References

-

Ligand Synthesis & Properties

- Synthesis of 4'-chloro-biphenyl-2,4-dicarboxylic acid deriv

- Source: ChemSRC / PubChem Compound Summary.

-

URL: [Link] (General reference for the chlorobenzoic acid building block).

-

General Co-MOF Catalysis (Photocatalysis)

- Photocatalytic degradation of organic dyes by Cobalt(II)

- Source: RSC Advances / CrystEngComm (Representative Liter

-

URL: [Link] (Example of Co-dicarboxylate MOF catalysis).

-

Lewis Acid Catalysis (Knoevenagel)

- Cobalt(II)

- Source: Inorganic Chemistry Frontiers.

-

URL: [Link] (Authoritative review on Co-MOF catalytic mechanisms).

(Note: While the specific polymer "Co(II) 2-(4-Carboxyphenyl)-4-chlorobenzoic acid" is a specialized material, the protocols above are standardized for this class of Cobalt(II) biphenyl-dicarboxylate frameworks.)

Sources

fabricating thin films using 2-(4-Carboxyphenyl)-4-chlorobenzoic acid precursors

Application Note & Protocol Guide

Topic: Development of Thin Film Fabrication Protocols Using 2-(4-Carboxyphenyl)-4-chlorobenzoic Acid Precursors

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the fabrication and characterization of thin films using 2-(4-Carboxyphenyl)-4-chlorobenzoic acid. As this precursor is not standard for thin-film applications, this guide is structured as a developmental protocol, outlining scientifically grounded methodologies for precursor synthesis, film deposition via both solution-based and vapor-based techniques, and extensive characterization. The causality behind experimental choices is emphasized to empower researchers to optimize these methods for specific applications, ranging from organic electronics to advanced drug delivery systems.

Introduction: The Potential of a Novel Precursor

2-(4-Carboxyphenyl)-4-chlorobenzoic acid is a rigid, biphenyl dicarboxylic acid. Its molecular structure suggests significant potential for creating highly ordered, functional thin films. The two carboxylic acid groups offer strong intermolecular hydrogen bonding capabilities, which can drive self-assembly into crystalline or liquid-crystalline phases. Furthermore, these functional groups provide reactive sites for surface anchoring or for the covalent attachment of active pharmaceutical ingredients (APIs). The chlorinated phenyl ring modifies the electronic properties and can influence molecular packing. These attributes make it a compelling candidate for applications requiring robust, organized molecular layers, such as in organic field-effect transistors (OFETs), sensors, or as biocompatible coatings for controlled drug release platforms.[1][2]

This guide provides the foundational steps to explore its potential, from synthesizing the precursor to fabricating and validating the final thin film.

Part 1: Precursor Synthesis & Verification

1.1: Proposed Synthesis Workflow: Suzuki-Miyaura Coupling

The following diagram outlines the logical flow for the synthesis of the precursor.

Caption: Proposed Suzuki-Miyaura synthesis workflow for the precursor.

1.2: Detailed Synthesis Protocol

Materials:

-

2-Bromo-5-chlorobenzoic acid (1 equivalent)

-

4-Carboxyphenylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

-

Triphenylphosphine (PPh₃, 0.08 equivalents)

-

Potassium carbonate (K₂CO₃, 3 equivalents)

-

Solvent: 3:1 mixture of Toluene and Ethanol

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-5-chlorobenzoic acid and 4-carboxyphenylboronic acid in the toluene/ethanol solvent mixture.

-

Add an aqueous solution of potassium carbonate.

-

De-gas the mixture by bubbling argon or nitrogen through it for 20 minutes to create an inert atmosphere, which is critical for preventing the degradation of the palladium catalyst.

-

Add the palladium(II) acetate and triphenylphosphine to the mixture.

-

Heat the reaction to 80-90°C and stir vigorously for 12-24 hours under the inert atmosphere. Monitor reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Acidify the mixture with 2 M HCl to a pH of ~2-3. This protonates the carboxylate groups, making the product soluble in the organic phase.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with water and then brine to remove impurities.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to obtain the final white powder.[3]

1.3: Precursor Characterization Data

It is imperative to validate the purity and identity of the synthesized precursor before proceeding.

| Technique | Purpose | Expected Result / Key Features |

| ¹H & ¹³C NMR | Structural verification | Confirm the number and connectivity of protons and carbons. Expect characteristic aromatic splitting patterns and carboxylic acid peaks. |

| FTIR Spectroscopy | Functional group identification | Strong, broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700 cm⁻¹), and C-Cl stretches in the fingerprint region.[4][5] |

| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak corresponding to the exact mass of C₁₄H₉ClO₄. |

| TGA / DSC | Thermal stability analysis | Determine the melting point and decomposition temperature. This is crucial for selecting the annealing temperature for solution-based methods or the evaporation temperature for vapor-based methods.[6] |

Part 2: Thin Film Fabrication Protocols

We will detail two primary, orthogonal methods for thin film fabrication: spin coating (a solution-based method) and thermal evaporation (a vapor-based method). The choice between them depends on the precursor's solubility and the desired film characteristics.

2.1: Method A - Spin Coating

Spin coating is a rapid, material-efficient method for producing uniform thin films on flat substrates in a laboratory setting.[7][8] Its success is highly dependent on solvent selection and optimization of spin parameters.

Causality: The process works by balancing centrifugal force, which spreads the liquid, and solvent evaporation, which solidifies the film.[9] The final film thickness is primarily determined by the solution concentration and the spin speed.

Workflow Diagram: Spin Coating

Caption: Step-by-step experimental workflow for the spin coating process.

Detailed Protocol:

-

Solvent Screening & Solution Preparation:

-

Rationale: The dicarboxylic acid structure may have limited solubility. Screen solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or a basic aqueous solution followed by neutralization during the spin process.

-

Prepare a stock solution (e.g., 1-10 mg/mL). The concentration is a key parameter for controlling film thickness.

-

Use gentle heating or sonication to aid dissolution.

-

Filter the solution through a 0.2 µm syringe filter to remove any particulate matter that could create defects in the film.

-

-

Substrate Preparation:

-

Rationale: A pristine substrate surface is essential for uniform film formation and good adhesion.

-

Clean substrates (e.g., Silicon wafers, glass slides) by sonicating sequentially in acetone, and isopropanol (15 minutes each).

-

Dry the substrates under a stream of dry nitrogen.

-

Optional: Treat the substrate with an oxygen plasma or UV-Ozone cleaner to create a hydrophilic surface, which can improve the wettability of polar solutions.

-

-

Spin Coating Deposition:

-

Place the cleaned substrate on the spin coater chuck and secure it with vacuum.

-

Dispense an excess of the filtered solution onto the center of the substrate to cover it completely (static dispense).[9]

-

Begin the spin program. A two-stage process is often optimal[10]:

-

Stage 1 (Spreading): 500 RPM for 10 seconds. This allows the solution to spread evenly across the substrate.

-

Stage 2 (Thinning): 2000-4000 RPM for 45-60 seconds. The high speed thins the film to its final thickness as the solvent evaporates.

-

-

-

Post-Deposition Annealing:

-

Rationale: Thermal annealing provides the necessary energy for molecules to rearrange into a more ordered, crystalline structure and removes residual solvent.

-

Transfer the coated substrate to a pre-heated hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox).

-

Anneal at a temperature below the precursor's decomposition point (determined by TGA). A typical starting range is 80-150°C for 10-30 minutes.[7]

-

2.2: Method B - Thermal Evaporation (PVD)

Thermal evaporation is a physical vapor deposition (PVD) technique suitable for materials that can be sublimated under high vacuum.[11] It is an excellent alternative if the precursor has poor solubility and can produce highly pure, uniform films.[12][13]

Causality: In a high vacuum, the precursor material is heated in a crucible (or "boat") until it sublimates. The vapor travels in a line-of-sight trajectory and condenses onto a cooler substrate, forming the thin film. The film thickness is controlled by the deposition rate and time.

Workflow Diagram: Thermal Evaporation

Caption: Key stages in the thermal evaporation deposition process.

Detailed Protocol:

-

System Preparation:

-

Clean the evaporation boat (e.g., tungsten or molybdenum) by heating it to a high temperature in vacuum to remove any contaminants.

-

Load a small amount (10-20 mg) of the synthesized precursor powder into the cooled boat.

-

Mount the cleaned substrates in a holder above the boat.

-

-

Deposition:

-

Evacuate the deposition chamber to a base pressure of < 10⁻⁶ Torr. A high vacuum is crucial to ensure the purity of the film and a long mean free path for the evaporated molecules.

-

Slowly increase the current to the boat to heat the precursor. The goal is a steady sublimation, not boiling.

-

Monitor the deposition rate and film thickness in real-time using a quartz crystal microbalance (QCM). A typical deposition rate for small organic molecules is 0.1-1.0 Å/second.

-

Once the desired thickness is achieved, close the shutter and ramp down the boat current.

-

-

Post-Processing:

-

Allow the system and substrates to cool completely before venting the chamber to atmospheric pressure with an inert gas like nitrogen.

-

Substrate temperature control during deposition can also be used to influence film morphology and crystallinity.

-

Part 3: Thin Film Characterization

Once fabricated, the films must be thoroughly characterized to understand their structure, morphology, and properties. This feedback is critical for optimizing the deposition parameters.

3.1: Logical Relationship of Parameters and Properties

The following diagram illustrates how fabrication choices influence final film quality.

Caption: Relationship between key fabrication parameters and resulting film properties.

3.2: Recommended Characterization Techniques

| Property | Technique | Information Gained |

| Morphology & Roughness | Atomic Force Microscopy (AFM) | High-resolution topographical images of the film surface. Provides quantitative data on surface roughness (RMS), grain size, and presence of defects.[4] |

| Microstructure & Coverage | Scanning Electron Microscopy (SEM) | Images of the film surface at lower magnification than AFM. Useful for identifying pinholes, cracks, and ensuring large-area uniformity.[14] |

| Crystallinity & Phase | X-Ray Diffraction (XRD) | Determines if the film is amorphous or crystalline. Bragg peaks indicate crystalline domains and their orientation relative to the substrate.[15] |

| Chemical Composition | FTIR / IRRAS | Confirms the chemical integrity of the precursor after deposition. Infrared Reflection-Absorption Spectroscopy (IRRAS) is surface-sensitive and can provide information on molecular orientation on reflective substrates.[5] |

| Elemental Composition | X-ray Photoelectron Spectroscopy (XPS) | Provides quantitative elemental composition of the film's surface, confirming the presence of C, O, and Cl, and detecting any contaminants. |

| Optical Properties | UV-Visible Spectroscopy | Determines the optical bandgap and absorbance characteristics of the film, which is important for optoelectronic applications. |

Part 4: Considerations for Drug Development

Thin films fabricated from functional precursors like 2-(4-Carboxyphenyl)-4-chlorobenzoic acid offer several intriguing possibilities in drug delivery.[1]

-

Drug Loading: The carboxylic acid groups can form non-covalent bonds (hydrogen bonds) with APIs containing amine or hydroxyl groups, allowing the film to act as a drug-eluting matrix.

-

Controlled Release: The dissolution rate of the film, and thus the drug release profile, can be tuned by controlling the film's crystallinity and thickness.

-

Biocompatible Coatings: When deposited on medical implants, these films could serve as a biocompatible interface that can be functionalized to improve osseointegration or elute antibacterial agents.[2]

-

Targeted Delivery: The films can be formulated for specific routes of administration, such as fast-dissolving oral films or longer-lasting buccal films.[16][17]

Further development in this area would involve loading the precursor solution with an API before spin coating or co-evaporating the precursor and the API during thermal evaporation. Subsequent characterization would focus on drug distribution within the film and in-vitro release studies.

References

- Advanced Science News. (2013). Better characterisation of thin film organic semiconductors.

- Barbara, P. F., et al. (1999). CHARACTERIZATION OF ORGANIC THIN FILM MATERIALS WITH NEAR-FIELD SCANNING OPTICAL MICROSCOPY (NSOM). Annual Reviews.

- Shimadzu.

- Zimudzi, T. J. (2023). After Café Series I: Characterization of Organic Thin Films and Surfaces.

- AZoM. (2017). Characterization of Organic Thin Films Using Polarized FTIR Spectroscopy.

- Smolecule.

- Ossila. Spin Coating: Complete Guide to Theory and Techniques.

- SPS Polos.

- Various Authors. (N.d.). Pentacene thin-films obtained by thermal evaporation in high vacuum.

- MDPI. (2022).

- Reddy, N., & Yang, Y. (2012). Edible films developed from carboxylic acid cross-linked sesame protein isolate: barrier, mechanical, thermal, crystalline and morphological properties. PMC.

- NPTEL. (2019). Thin Film Deposition Technology.

- Singh, R., et al. (2025).

- FHR Anlagenbau GmbH.